molecular formula C15H16ClN3O3 B4359002 {1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE

{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE

Cat. No.: B4359002
M. Wt: 321.76 g/mol
InChI Key: XYRZZEDOKDIMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE is a complex organic compound that features a morpholine ring attached to a pyrazole moiety through a carbonyl linkage The compound also contains a chlorophenoxy group, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form the pyrazole derivative. The final step involves the coupling of this pyrazole derivative with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the normal function of cells. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Difenoconazole: A fungicide with a similar chlorophenoxy group.

    Triadimefon: Another fungicide with a pyrazole moiety.

    Fluconazole: An antifungal agent with a triazole ring.

Uniqueness

{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE is unique due to its combination of a morpholine ring, pyrazole moiety, and chlorophenoxy group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

[2-[(4-chlorophenoxy)methyl]pyrazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c16-12-1-3-13(4-2-12)22-11-19-14(5-6-17-19)15(20)18-7-9-21-10-8-18/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRZZEDOKDIMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=NN2COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE
Reactant of Route 2
Reactant of Route 2
{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE
Reactant of Route 3
Reactant of Route 3
{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE
Reactant of Route 4
Reactant of Route 4
{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE
Reactant of Route 5
{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE
Reactant of Route 6
{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.